Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate

Description

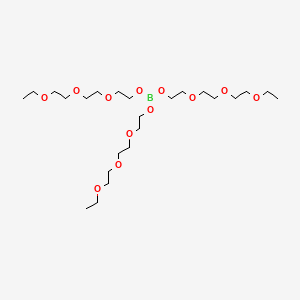

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is a borate ester featuring three oligoether chains. Each substituent consists of a triethylene glycol ethyl ether group (OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₃), resulting in the molecular formula C₂₄H₅₁BO₁₂ and a molecular weight of 541.81 g/mol (calculated). This compound is structurally analogous to phosphate-based solvents like tris(2-(2-ethoxyethoxy)ethyl)phosphate (TEOP), which are used in fluorine-free sodium battery electrolytes due to their solvation capabilities and compatibility with sodium ions . The oligoether chains enhance ion dissociation and transport, making it suitable for high-concentration electrolytes in energy storage applications.

Properties

CAS No. |

30989-07-2 |

|---|---|

Molecular Formula |

C24H51BO12 |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate |

InChI |

InChI=1S/C24H51BO12/c1-4-26-7-10-29-13-16-32-19-22-35-25(36-23-20-33-17-14-30-11-8-27-5-2)37-24-21-34-18-15-31-12-9-28-6-3/h4-24H2,1-3H3 |

InChI Key |

YFJWCDDEPLQFDW-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCOCCOCCOCC)(OCCOCCOCCOCC)OCCOCCOCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanol→Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids and other oxidation products.

Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.

Substitution: The ethoxyethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of borate esters with different functional groups.

Scientific Research Applications

Chemical Synthesis

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate serves as a reagent in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for modifying chemical structures and developing new compounds. For instance, it can be utilized to synthesize other borate esters or complex organic molecules through various reaction pathways.

Biological Studies

The compound has potential applications in biological research. It can be used to study interactions with cellular membranes and proteins, contributing to the understanding of drug delivery systems and therapeutic mechanisms. Research is ongoing to explore its effects on different biological systems, which may lead to novel medical applications .

Industrial Applications

This compound is employed in the production of lubricants, hydraulic fluids, and detergents due to its properties as a stabilizer and corrosion inhibitor. Its non-volatile nature and compatibility with glycol-based systems enhance the performance of these products under various conditions .

Case Study 1: Use in Hydraulic Fluids

A study demonstrated that this compound significantly improves the stability and performance of hydraulic fluids. The compound acts as a corrosion inhibitor, extending the lifespan of hydraulic systems by preventing degradation caused by moisture and contaminants .

Case Study 2: Drug Delivery Systems

Research has indicated that this borate ester can enhance drug solubility and stability in formulations. In vitro studies showed that it facilitates the release of active pharmaceutical ingredients (APIs), making it a promising candidate for developing advanced drug delivery systems .

Mechanism of Action

The mechanism by which Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate exerts its effects involves its ability to interact with various molecular targets. The borate core can form complexes with different molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key properties of tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate and structurally related borate esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Applications | Toxicity (LD₅₀, rat) |

|---|---|---|---|---|---|---|

| This compound | C₂₄H₅₁BO₁₂ | 541.81 | N/A | N/A | Electrolytes, ion transport | Not reported |

| Tris(2-ethylhexyl) borate | C₂₄H₅₁BO₃ | 398.47 | 0.853 | 361.3 | Plasticizers, lubricants | 2830 mg/kg |

| Tris[2-(2-methoxyethoxy)ethyl] borate | C₁₅H₃₃BO₉ | 368.23 | N/A | N/A | Solvents, intermediates | Not reported |

| Tris(2,2,2-trifluoroethyl) borate | C₆H₆BF₉O₃ | 307.91 | 1.43–1.44 | 125 | Organic synthesis, amidation reagent | Not reported |

| Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] borate | C₂₁H₄₅BO₁₂ | 499.81 | N/A | N/A | Specialty electrolytes | Not reported |

Key Findings

Oligoether Chains vs. Alkyl Chains: The ethoxyethoxyethoxy groups in this compound provide polarity and flexibility, enhancing solvation of metal ions (e.g., Na⁺) in electrolytes. In contrast, tris(2-ethylhexyl) borate’s branched alkyl chains impart hydrophobicity, making it suitable for non-polar applications like plasticizers .

Fluorinated vs. Non-Fluorinated Borates: Tris(2,2,2-trifluoroethyl) borate exhibits high electronegativity due to fluorine substituents, enabling its use as a catalyst in direct amidation reactions. However, its low flash point (43°C) and flammability require careful handling .

Methoxy-Terminated Analogues :

- Compounds like tris[2-(2-methoxyethoxy)ethyl] borate (C₁₅H₃₃BO₉) have shorter chains and methoxy termini, reducing their molecular weight and solvation capacity compared to the ethoxy-terminated main compound .

Thermal Stability :

- Tris(2-ethylhexyl) borate’s high boiling point (361.3°C) reflects its thermal stability, whereas tris(2,2,2-trifluoroethyl) borate’s lower boiling point (125°C) limits high-temperature applications .

Research Implications and Gaps

- Electrolyte Performance : The main compound’s oligoether structure improves ionic conductivity in sodium-ion batteries, but its exact density, thermal stability, and toxicity profile require further study .

- Synthetic Applications : Fluorinated borates like tris(2,2,2-trifluoroethyl) borate are underutilized in catalysis; their reactivity in other transformations warrants exploration .

- Environmental Impact : Alkyl borates (e.g., tris(2-ethylhexyl) borate) have moderate toxicity, but the ecological effects of oligoether borates remain uncharacterized .

Biological Activity

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate, commonly referred to as Tris-EtOEt, is a complex borate ester that has garnered interest due to its unique chemical properties and potential biological applications. This article delves into the biological activity of Tris-EtOEt, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C33H69BO18

- Molecular Weight : 764.707 g/mol

- CAS Number : 106008-94-0

- IUPAC Name : tris[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate]

Tris-EtOEt interacts with various biological systems. Its mechanism of action primarily involves:

- Membrane Interaction : The compound can integrate into cellular membranes, potentially altering membrane fluidity and permeability.

- Protein Binding : It may interact with proteins, affecting their structure and function, which can lead to changes in cellular signaling pathways.

- Biochemical Pathways : Tris-EtOEt is involved in modulating biochemical pathways, which may contribute to its therapeutic effects.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of Tris-EtOEt. Key findings include:

- Acute Toxicity : The compound exhibits low acute toxicity with oral LD50 values reported at 11,800 mg/kg in rats and 7,400 mg/kg in rabbits .

- Repeated Dose Toxicity : In a 91-day study, a NOAEL (No Observed Adverse Effect Level) of 400 mg/kg/day was identified. At higher doses (1,200 mg/kg/day), slight hepatocellular hypertrophy was observed .

| Study Type | Dose (mg/kg/day) | Observations |

|---|---|---|

| Oral Toxicity | 11,800 (rats) | Low acute toxicity |

| Dermal Toxicity | 7,400 (rabbits) | Low acute toxicity |

| Repeated Dose | 400 (NOAEL) | No significant effects |

| Repeated Dose | 1,200 | Hepatocellular hypertrophy |

Reproductive and Developmental Toxicity

Research indicates that Tris-EtOEt may have reproductive effects at higher doses:

- In studies involving male rats, testicular toxicity was noted at doses of 1,200 mg/kg/day .

- Developmental studies revealed effects on offspring at doses exceeding 1,000 mg/kg/day, including skeletal variants and reduced body weight gain .

Case Studies

- In Vitro Studies : A study examined the cytotoxic effects of Tris-EtOEt on various cell lines. Results indicated that the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.

- In Vivo Studies : Animal models treated with Tris-EtOEt showed improved wound healing properties compared to control groups. The compound's ability to modulate inflammatory responses was hypothesized to contribute to this effect.

Q & A

Q. What protocols ensure accurate quantification of trace boron residues in reaction products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.